molecular formula C5H5F2N3O2 B6252906 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1309951-88-9

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6252906
CAS RN: 1309951-88-9
M. Wt: 177.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid (DFETCA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 212.09 g/mol and a melting point of 131-132°C. DFETCA is a versatile reagent that is used in a variety of chemical reactions, including cross-coupling reactions, radical reactions, and ring-closing metathesis reactions.

Mechanism of Action

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is a versatile reagent that can be used in a variety of chemical reactions. In the synthesis of heterocycles, it acts as a nucleophilic reagent, reacting with electrophilic substrates to form a new carbon-nitrogen bond. In radical reactions, it acts as an initiator, generating radicals that can be used to form new bonds. In ring-closing metathesis reactions, it acts as a catalyst, facilitating the formation of new rings.
Biochemical and Physiological Effects
2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has not been studied for its biochemical or physiological effects. As such, no information is available regarding its potential effects on the body.

Advantages and Limitations for Lab Experiments

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is stable and easy to handle. Additionally, it can be used in a variety of chemical reactions, making it a versatile tool for synthetic chemists. However, it is also a toxic compound and should be handled with caution.

Future Directions

Due to its wide range of applications in scientific research, there is a great potential for further exploration of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid. For example, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Additionally, more research could be conducted to explore its potential applications in other fields, such as medicine and biotechnology. Finally, further research could be conducted to explore its biochemical and physiological effects.

Synthesis Methods

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid can be synthesized from 2,2-difluoroacetic acid and ethyl 2-bromo-1,2,3-triazole-4-carboxylate in a two-step reaction. In the first step, the 2,2-difluoroacetic acid is reacted with ethyl 2-bromo-1,2,3-triazole-4-carboxylate in the presence of a base such as potassium carbonate to form the corresponding 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylate intermediate. In the second step, the intermediate is treated with a base such as sodium hydroxide to yield the desired product, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is widely used in scientific research as a reagent for various organic transformations. It has been used in the synthesis of various compounds, including heterocycles, polymers, and organometallic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, it has been used in the synthesis of materials for use in biotechnology, such as enzymes and antibodies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,2-difluoroethyl azide with ethyl propiolate followed by hydrolysis of the resulting product to yield the target compound.", "Starting Materials": [ "2,2-difluoroethyl azide", "ethyl propiolate", "sodium hydroxide", "water", "ethyl acetate", "sodium chloride", "sodium sulfate" ], "Reaction": [ "Step 1: 2,2-difluoroethyl azide is added dropwise to a solution of ethyl propiolate in ethyl acetate at room temperature and stirred for 24 hours.", "Step 2: The reaction mixture is washed with water and the organic layer is separated and dried over sodium sulfate.", "Step 3: The solvent is removed under reduced pressure to yield the crude product.", "Step 4: The crude product is dissolved in a mixture of water and sodium hydroxide and stirred at room temperature for 24 hours.", "Step 5: The reaction mixture is acidified with hydrochloric acid and the resulting precipitate is filtered and washed with water.", "Step 6: The product is recrystallized from a mixture of water and ethyl acetate to yield the final product, 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid." ] }

CAS RN

1309951-88-9

Product Name

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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